2beta-5,7-Trihydroxyflavanone
Description
Structure
3D Structure
Properties
CAS No. |
106009-52-3 |
|---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
(2S)-2,5,7-trihydroxy-2-phenyl-3H-chromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-10-6-11(17)14-12(18)8-15(19,20-13(14)7-10)9-4-2-1-3-5-9/h1-7,16-17,19H,8H2/t15-/m0/s1 |
InChI Key |
KRSTWHCNVMDXQW-HNNXBMFYSA-N |
Isomeric SMILES |
C1C(=O)C2=C(C=C(C=C2O[C@@]1(C3=CC=CC=C3)O)O)O |
Canonical SMILES |
C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=CC=C3)O)O)O |
Origin of Product |
United States |
Natural Abundance and Ecological Context of 2beta 5,7 Trihydroxyflavanone
Phytochemical Screening and Isolation Methodologies from Biological Sources
The isolation of specific flavanones like 2beta-5,7-Trihydroxyflavanone from complex plant matrices is a multi-step process involving initial extraction followed by sophisticated purification techniques.
The general procedure for obtaining flavonoids begins with extracting the compounds from plant material using a solvent. e3s-conferences.org Common methods include maceration, percolation, and ultrasonic-assisted extraction, often employing solvents like ethanol (B145695), methanol, or aqueous-alcoholic mixtures. e3s-conferences.org The choice of solvent and method depends on the polarity of the target compounds and the nature of the plant material. mdpi.com For instance, an 80% ethanol concentration was found to be optimal for extracting flavonoids from Opuntia milpa alta skin. agriculturejournals.cz
Once a crude extract is obtained, purification is necessary to isolate individual flavonoids. Macroporous resin column chromatography is a widely used and efficient method for the initial purification and enrichment of flavonoids from crude extracts. mdpi.comfrontiersin.org This technique separates compounds based on their adsorption and desorption characteristics. Further purification is typically achieved using other chromatographic methods. Silica (B1680970) gel column chromatography and High-Performance Liquid Chromatography (HPLC) are standard techniques used to separate the flavonoid mixture into individual components, yielding pure compounds. e3s-conferences.orgnih.gov
Table 1: Common Techniques for Flavanone (B1672756) Extraction and Purification
| Technique | Purpose | Description | Solvents/Materials Used | Source(s) |
|---|---|---|---|---|
| Ultrasonic-Assisted Extraction | Extraction | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, increasing extraction yield and reducing time. | Ethanol, Methanol | frontiersin.org |
| Maceration | Extraction | Soaking the plant material in a solvent within an airtight container at room temperature for a set period. | Ethanol-water mixtures, Methanol-water mixtures | e3s-conferences.org |
| Percolation | Extraction | Passing a solvent slowly through a packed column of plant material to gradually extract compounds. | Water, Ethanol, Methanol | e3s-conferences.org |
| Macroporous Resin Chromatography | Purification | An initial purification step to separate flavonoids from other compounds in the crude extract based on polarity. | D101 or AB-8 type resins; Eluted with varying concentrations of ethanol. | mdpi.comagriculturejournals.czfrontiersin.org |
| Silica Gel Column Chromatography | Purification | Separates compounds based on their differential adsorption to the silica gel stationary phase. | n-hexane, Ethyl acetate (B1210297) | nih.govscispace.com |
Bioassay-guided fractionation is a crucial strategy in natural product chemistry for identifying and isolating bioactive compounds from a complex mixture. scispace.comfrontiersin.org This approach uses a specific biological assay—such as an antimicrobial, antioxidant, or cytotoxic test—to systematically guide the separation process. nih.govthieme-connect.com
The process begins by testing a crude plant extract for a desired biological activity. thieme-connect.com If the extract is active, it is then separated into several fractions using chromatographic techniques. scispace.com Each fraction is tested again using the same bioassay, and only the most active fractions are selected for further separation. brieflands.com This iterative process of separation and bio-testing is repeated until a pure, biologically active compound is isolated. nih.gov This method ensures that the chemical isolation work is focused solely on the compounds responsible for the observed biological activity, making it an efficient discovery tool. For example, this technique has been successfully used to isolate cytotoxic flavonoids from Echinochloa crus-galli and antioxidant flavonoids from Lippia nodiflora. nih.govthieme-connect.com
Table 2: Examples of Bioassay-Guided Fractionation for Flavonoid Discovery
| Plant Source | Bioassay Used | Active Fraction | Isolated Bioactive Compounds | Source(s) |
|---|---|---|---|---|
| Lippia nodiflora | DPPH free-radical scavenging | Ethyl acetate fraction | 5-hydroxy-3',4',7-trimethoxyflavone | nih.gov |
| Derris scandens | Topoisomerase II poison activity | Ethyl acetate fraction (F4) | 5,7,4′-trihydroxy-6,8-diprenylisoflavone, Lupalbigenin | scispace.com |
| Echinochloa crus-galli | Cytotoxicity against cancer cell lines | Chloroform fraction | 5,7-dihydroxy-3',4',5'-trimethoxy flavone (B191248), Quercetin (B1663063) | thieme-connect.com |
Ecological Roles and Interactions in Biological Systems
Secondary metabolites like flavonoids are vital for a plant's survival and its interactions with other organisms. nii.ac.jp They can act as signals or defense compounds, mediating complex ecological relationships. nii.ac.jpnih.gov
Flavonoids can function as chemoattractants, playing a role in the relationship between plants and other organisms. Some flavanones, such as 3,7-dihydroxyflavanone, have been identified as pollinator attractants, guiding insects and other animals to the flower to facilitate pollination. nii.ac.jp The specific compound this compound has been documented as a sex attractant, indicating a role in chemical communication for the purpose of reproduction in certain species. nii.ac.jp
Plant hormones and other regulatory compounds manage physiological functions, including growth and development. tcichemicals.comyoutube.com Flavanones have been shown to influence plant growth. For example, studies have identified that 5,8-Dihydroxy-7-methoxyflavanone can inhibit plant growth, while Dihydrobaicalein may enhance root growth. nii.ac.jp These findings demonstrate that compounds structurally related to this compound are involved in the complex regulation of plant physiology.
Chemical communication is a fundamental aspect of interaction between different species in an ecosystem. nih.gov Secondary metabolites are the primary language of this communication. nii.ac.jp The identification of this compound as a sex attractant explicitly defines its role as a semiochemical—a molecule that mediates interspecies interactions. nii.ac.jp This property highlights its function in conveying signals between organisms, likely for mating purposes. nii.ac.jp
Table 3: Documented Ecological Roles of Selected Flavanones
| Compound Name | Documented Ecological Role(s) | Source(s) |
|---|---|---|
| This compound | Sex attractant | nii.ac.jp |
| 3,7-dihydroxyflavanone | Cytotoxic, Pollinator attractant | nii.ac.jp |
| 5,8-Dihydroxy-7-methoxyflavanone | Inhibit plant growth | nii.ac.jp |
| Dihydrobaicalein | Enhance root growth | nii.ac.jp |
| Methyl-liquiritigenin | Attractant | nii.ac.jp |
| Guibourtinidol | Pollinator attractant | nii.ac.jp |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3,7-dihydroxyflavanone |
| 5,7-dihydroxy-3',4',5'-trimethoxy flavone |
| 5,8-Dihydroxy-7-methoxyflavanone |
| 5-hydroxy-3',4',7-trimethoxyflavone |
| 5,7,4′-trihydroxy-6,8-diprenylisoflavone |
| Dihydrobaicalein |
| Guibourtinidol |
| Kaempferol |
| Lupalbigenin |
| Methyl-liquiritigenin |
| Quercetin |
Biosynthetic Pathways and Metabolic Transformations of Flavanones
Enzymology of Flavanone (B1672756) Biosynthesis in Plants (e.g., Flavanone 3-beta-hydroxylase)
The biosynthesis of 2β-5,7-Trihydroxyflavanone in plants is intrinsically linked to the broader flavonoid pathway, which originates from the general phenylpropanoid pathway. oup.commdpi.com The immediate precursor to 2β-5,7-Trihydroxyflavanone is the flavanone chrysin (B1683763) (5,7-dihydroxyflavone). The key enzymatic step that introduces the hydroxyl group at the 3-position of the C-ring of a flavanone is catalyzed by Flavanone 3β-hydroxylase (F3H) . nih.gov
F3H is a 2-oxoglutarate-dependent dioxygenase (2-ODD) that plays a pivotal role in the flavonoid pathway, acting as a gateway to the synthesis of dihydroflavonols, flavonols, and anthocyanins. frontiersin.orgresearchgate.net This enzyme catalyzes the stereospecific 3β-hydroxylation of (2S)-flavanones to produce (2R,3R)-dihydroflavonols. nih.gov While direct enzymatic data for the conversion of chrysin to 2β-5,7-Trihydroxyflavanone is not extensively documented in the reviewed literature, the known function of F3H strongly suggests its involvement. The enzyme's recognized activity on other flavanones, such as naringenin (B18129) and eriodictyol (B191197), supports the hypothesis that it would also act on chrysin to yield 2β-5,7-Trihydroxyflavanone. oup.commdpi.comoup.com
The evolution of F3H from other enzymes within the 2-ODD superfamily highlights the diversification of function in plant metabolic pathways. For instance, flavone (B191248) synthase I (FNSI), another 2-ODD, shares significant sequence identity with F3H but catalyzes a desaturation reaction instead of hydroxylation. mdpi.com Site-directed mutagenesis studies have shown that specific amino acid changes can interconvert the activities of these enzymes, underscoring the subtle structural determinants that govern their distinct catalytic outcomes. mdpi.com
Table 1: Key Enzymes in the Biosynthesis of Hydroxylated Flavanones
| Enzyme | Abbreviation | Function | Precursor Example | Product Example |
| Chalcone (B49325) Synthase | CHS | Condenses 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. frontiersin.orgmdpi.com | 4-coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |
| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of chalcones to (2S)-flavanones. frontiersin.orgfrontiersin.org | Naringenin Chalcone | Naringenin |
| Flavanone 3β-hydroxylase | F3H | Catalyzes the 3β-hydroxylation of flavanones to dihydroflavonols. nih.gov | Naringenin | Dihydrokaempferol |
| Flavonoid 3'-hydroxylase | F3'H | Hydroxylates the B-ring of flavonoids at the 3' position. nih.gov | Naringenin | Eriodictyol |
| Flavonoid 3',5'-hydroxylase | F3'5'H | Hydroxylates the B-ring of flavonoids at the 3' and 5' positions. mdpi.com | Naringenin | 5,7,3',4',5'-Pentahydroxyflavanone |
Investigation of Enzymatic Transformations and Bioconversion Processes
Microbial systems offer a powerful platform for the biotransformation of flavonoids, often leading to the production of novel or rare derivatives through reactions like hydroxylation, glycosylation, and methylation. The bioconversion of chrysin, the precursor to 2β-5,7-Trihydroxyflavanone, has been explored using various microorganisms. These studies reveal the potential for enzymatic systems to modify the flavonoid scaffold at different positions.
For instance, microbial transformation of chrysin has been shown to yield hydroxylated products. nih.gov While the specific isolation of 2β-5,7-Trihydroxyflavanone is not always the primary focus of these studies, its formation as a transient intermediate is highly plausible, especially in microorganisms expressing enzymes with F3H-like activity. The subsequent metabolism of this intermediate would depend on the specific enzymatic machinery of the microbial strain used.
Table 2: Examples of Microbial Biotransformation of Flavanones
| Microorganism | Substrate | Major Products | Reference |
| Aspergillus niger KB | 7-Hydroxyflavanone (B191499) | 7-Hydroxyflavan-4-ol | frontiersin.org |
| Penicillium chermesinum 113 | 7-Hydroxyflavanone | 7-Methoxyflavanone, 3',4'-Dihydroxy-7-methoxyflavanone | frontiersin.org |
| Rhodotorula glutinis | Chrysin | Norwogonin (8-hydroxychrysin) | nih.gov |
| Beauveria bassiana AM 278 | Chrysin | Chrysin 7-O-β-D-(4''-O-methyl)-glucopyranoside | nih.gov |
Metabolic Profiling and Identification of Flavanone Metabolites in Biological Systems
Understanding the metabolic fate of 2β-5,7-Trihydroxyflavanone requires an examination of the metabolism of its precursor, chrysin, in various biological systems. In humans and rats, chrysin undergoes extensive phase II metabolism, leading primarily to the formation of sulfate (B86663) and glucuronide conjugates. biomolther.orgnih.govmdpi.comresearchgate.netnih.gov The major metabolites identified in plasma after oral administration of chrysin are chrysin-7-sulfate and chrysin-7-glucuronide. mdpi.com
Phase I metabolism of chrysin, which would involve hydroxylation reactions, also occurs. nih.gov For example, the formation of 5,6,7-trihydroxyflavone (baicalein) and 5,7,4'-trihydroxyflavone (apigenin) from chrysin has been reported, indicating the activity of hydroxylase enzymes. nih.gov It is conceivable that 2β-5,7-Trihydroxyflavanone could be an initial product of phase I metabolism, which is then rapidly conjugated in phase II reactions.
Metabolomic profiling studies of various plants and food products have identified a wide array of flavonoids and their derivatives. frontiersin.orgacs.orgnih.govfrontiersin.org These studies provide a snapshot of the complex metabolic networks present in these organisms. While 2β-5,7-Trihydroxyflavanone is not commonly reported in these profiles, this could be due to its transient nature or low abundance. The development of more sensitive analytical techniques may facilitate its future identification in complex biological matrices.
Table 3: Major Metabolites of Chrysin Identified in Biological Systems
| Biological System | Metabolite | Type of Metabolism | Reference |
| Human Caco-2 cells | Chrysin-7-glucuronide | Phase II (Glucuronidation) | nih.gov |
| Human Caco-2 cells | Chrysin-7-sulfate | Phase II (Sulfation) | nih.gov |
| Rat plasma | Chrysin glucuronide | Phase II (Glucuronidation) | biomolther.org |
| Rat plasma | Chrysin sulfate | Phase II (Sulfation) | biomolther.org |
| Human plasma | Chrysin-7-sulfate | Phase II (Sulfation) | mdpi.com |
Biosynthetic Pathway Engineering and Synthetic Biology Approaches
The production of flavonoids, including hydroxylated derivatives like 2β-5,7-Trihydroxyflavanone, can be achieved and enhanced through the application of synthetic biology and metabolic engineering. encyclopedia.pubbiotechrep.irbiotechrep.ir These approaches typically involve the reconstruction of plant biosynthetic pathways in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. frontiersin.orgfrontiersin.org
The synthesis of a target flavonoid in a microbial host requires the introduction of all the necessary enzymatic steps, starting from a common precursor. For the production of 2β-5,7-Trihydroxyflavanone, a potential engineered pathway would start with the supplementation of chrysin to a microbial culture expressing a suitable flavanone 3β-hydroxylase (F3H). Alternatively, a de novo pathway could be constructed, starting from simple carbon sources like glucose. This would involve engineering the host's central metabolism to provide sufficient precursors (e.g., malonyl-CoA and p-coumaroyl-CoA) and expressing the enzymes of the flavonoid pathway, including chalcone synthase (CHS), chalcone isomerase (CHI), and F3H. frontiersin.org
A promising strategy in synthetic biology is the use of microbial consortia, where the metabolic labor is divided among different microbial strains. encyclopedia.pubacs.orgeuropa.eu In such a system, one strain could be engineered to produce the precursor chrysin, while a second strain would express the F3H to convert it to 2β-5,7-Trihydroxyflavanone. This modular approach can reduce the metabolic burden on a single host and allow for the optimization of each step of the pathway independently. encyclopedia.pubacs.org
Table 4: Key Considerations for Engineering Flavonoid Biosynthesis in Microbes
| Strategy | Description | Key Enzymes/Modules | Host Organisms |
| Precursor Feeding | Supplying an intermediate compound to a microbial culture expressing a specific enzyme. | Flavanone 3β-hydroxylase (F3H) | E. coli, S. cerevisiae |
| De Novo Synthesis | Engineering the entire biosynthetic pathway from a simple carbon source. | Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-Coumaroyl-CoA ligase (4CL), Chalcone synthase (CHS), Chalcone isomerase (CHI), F3H | E. coli, S. cerevisiae |
| Co-culture Engineering | Dividing the biosynthetic pathway between two or more microbial strains. | Upstream module (e.g., chrysin production), Downstream module (e.g., hydroxylation) | E. coli - E. coli, S. cerevisiae - S. cerevisiae, E. coli - S. cerevisiae |
| Enzyme Engineering | Modifying enzymes to improve their activity, specificity, or stability. | Site-directed mutagenesis, Directed evolution | N/A |
Chemical Synthesis and Derivatization Strategies for 2beta 5,7 Trihydroxyflavanone
Development of Stereoselective Total Synthesis Routes
The stereocenter at the C2 position of the flavanone (B1672756) core is a crucial determinant of biological activity. Consequently, the development of synthetic methods that afford enantiomerically pure or enriched flavanones is of high importance. The naturally occurring and often more biologically active form of 5,7-dihydroxyflavanones is the (2S)-enantiomer, which corresponds to the 2-beta configuration. Key strategies for achieving stereoselectivity in the synthesis of the flavanone scaffold include asymmetric reduction, asymmetric conjugate addition, and intramolecular oxa-Michael addition.
One of the common approaches to flavanone synthesis involves the cyclization of a chalcone (B49325) precursor. To achieve stereoselectivity, this cyclization can be catalyzed by chiral catalysts. For example, organocatalyzed asymmetric cascade oxa-Michael additions of 2-hydroxychalcones have been developed to produce chiral flavanones with high enantiomeric excess.
Another strategy is the asymmetric conjugate addition of nucleophiles to a chromone (B188151) core. This can be achieved using chiral catalysts, such as those based on transition metals like rhodium or palladium, in combination with chiral ligands. These methods facilitate the introduction of the B-ring (the phenyl group at C2) in a stereocontrolled manner.
Furthermore, attrition-enhanced deracemization has been explored as a method to obtain enantiomerically pure flavanones from a racemic mixture. This technique relies on the dynamic crystallization of a chiral conglomerate system, where continuous suspension of the racemic flavanone in the presence of a base can lead to the conversion to a single enantiomer with high enantiomeric excess.
A general synthetic route to 5,7-dihydroxyflavanone (B1678386) derivatives often starts with a protected 2',4',6'-trihydroxyacetophenone (B23981). This starting material can undergo a Claisen-Schmidt condensation with an appropriate benzaldehyde (B42025) to form a chalcone. Subsequent intramolecular cyclization, often under basic conditions, yields the flavanone skeleton. The stereochemistry at the C2 position can be influenced by the choice of catalyst and reaction conditions.
| Strategy | Description | Key Features |
| Asymmetric Cyclization of Chalcones | Chiral catalysts are used to control the stereochemistry of the intramolecular oxa-Michael addition of a 2-hydroxychalcone. | High enantioselectivity can be achieved through organocatalysis or metal-based catalysis. |
| Asymmetric Conjugate Addition | A chiral catalyst directs the addition of a nucleophile (often an organometallic reagent representing the B-ring) to a chromone acceptor. | Provides a direct route to chiral flavanones with a pre-formed chromone core. |
| Attrition-Enhanced Deracemization | A racemic mixture of a flavanone that forms a conglomerate is subjected to dynamic crystallization conditions to yield a single enantiomer. | Useful for resolving racemic mixtures and can be applied to existing flavanone scaffolds. |
Semi-Synthetic Approaches for Structural Modification of Flavanone Scaffolds
Semi-synthetic modifications of naturally occurring or synthetically accessible flavanone scaffolds, such as pinocembrin (B1678385) (5,7-dihydroxyflavanone), are a common strategy to explore structure-activity relationships and develop new therapeutic agents. These modifications can target various positions on the flavanone core to modulate properties like solubility, bioavailability, and biological activity.
One area of focus is the derivatization of the hydroxyl groups at the C5 and C7 positions of the A-ring. For instance, esterification of these hydroxyl groups can alter the lipophilicity of the molecule. In a study on naringenin (B18129) (4',5,7-trihydroxyflavanone), esterification with senecioic acid led to derivatives with improved ability to counteract inflammatory damage in astrocytes, which was attributed to their increased lipophilicity and better cell membrane permeability.
Another approach involves the introduction of substituents onto the A and B rings. For example, halogenated derivatives of 5,7-dihydroxyflavanone have been synthesized and evaluated for their antimicrobial properties. These compounds were prepared by reacting a protected 2',4',6'-trihydroxyacetophenone with halogen-substituted benzaldehydes, followed by cyclization and deprotection. The resulting halogenated flavanones showed enhanced activity against certain bacteria and yeast compared to the parent compound.
Prenylation is another important modification, as prenylated flavonoids often exhibit enhanced biological activities. The introduction of a prenyl group to the naringenin scaffold has been shown to dramatically increase its anti-influenza virus activity. The position of the prenyl group was found to be a significant factor in the observed antiviral effect.
| Modification | Reagents/Conditions | Purpose |
| Esterification | Acyl chlorides or anhydrides in the presence of a base. | To increase lipophilicity and potentially improve cell permeability. |
| Halogenation | Use of halogen-substituted benzaldehydes in the initial condensation step. | To explore the electronic effects of substituents on biological activity, such as antimicrobial efficacy. |
| Prenylation | Prenyl bromide in the presence of a base. | To enhance biological activity, as seen in antiviral and anticancer studies. |
| Alkylation/Glycosylation | Alkyl halides or activated sugars in the presence of a base. | To modify solubility and bioavailability. |
Preparation of Flavanone Analogs and Derivatives for Mechanistic Studies
The synthesis of flavanone analogs and derivatives is crucial for elucidating their mechanisms of action and for identifying the structural features responsible for their biological effects. By systematically modifying the flavanone scaffold, researchers can probe the interactions of these molecules with their biological targets.
For instance, a series of 5,7-dihydroxyflavanone derivatives with different substituents on the B-ring were synthesized to investigate their anti-inflammatory activity. nih.gov These analogs were prepared through the Claisen-Schmidt condensation of 2',4',6'-trihydroxyacetophenone with various substituted benzaldehydes, followed by cyclization. nih.gov The study of these derivatives revealed that the nature and position of the substituents on the B-ring significantly influenced their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages. nih.gov This allowed for the development of a structure-activity relationship (SAR), suggesting that electron-withdrawing groups at certain positions could enhance anti-inflammatory potential. nih.gov
Similarly, the synthesis of prenylated naringenin derivatives has been instrumental in understanding their antiviral mechanism. nih.gov By comparing the activity of naringenin with its 6-prenylated and 8-prenylated counterparts, it was demonstrated that the prenyl group is a key determinant of anti-influenza activity. nih.gov Further studies with these derivatives can help to identify the specific viral or host cell targets with which they interact. nih.gov
The preparation of these analogs often involves multi-step synthetic sequences that allow for the introduction of diverse functional groups. These synthetic efforts, coupled with biological evaluation, provide valuable insights into the molecular pharmacology of flavanones and guide the design of new and more effective therapeutic agents.
| Derivative Type | Synthetic Approach | Mechanistic Study Application |
| B-ring substituted analogs | Claisen-Schmidt condensation with various benzaldehydes. | Elucidation of structure-activity relationships for anti-inflammatory and antimicrobial activities. |
| Prenylated derivatives | Introduction of prenyl groups onto the flavanone scaffold. | Investigation of the role of lipophilicity and steric factors in antiviral activity. |
| Ester and ether derivatives | Acylation or alkylation of hydroxyl groups. | Probing the importance of hydroxyl groups for target binding and understanding metabolic stability. |
Advanced Spectroscopic and Chiroptical Characterization for Flavanone Stereoisomers
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structure elucidation of organic molecules like 2β-5,7-Trihydroxyflavanone. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework, while two-dimensional (2D) NMR experiments (such as COSY, HSQC, and HMBC) establish connectivity between atoms.
For a flavanone (B1672756), the protons on the C-ring (H-2 and the two H-3 protons) are particularly diagnostic. In 2β-5,7-Trihydroxyflavanone, the proton at C-2 (H-2) typically appears as a double doublet due to coupling with the two diastereotopic protons at C-3. The magnitude of the coupling constants between H-2 and the H-3 protons is crucial for assigning the relative stereochemistry at C-2. A large coupling constant (typically > 10 Hz) indicates a trans-diaxial relationship, while a smaller coupling constant suggests a cis relationship.
The ¹³C NMR spectrum confirms the number and type of carbon atoms. The carbonyl carbon (C-4) is typically observed in the downfield region (around δ 190-200 ppm). The oxygenated aromatic carbons (C-5, C-7, C-9) and the carbon bearing the B-ring (C-2) also have characteristic chemical shifts. Predicted NMR data for 2β-5,7-Trihydroxyflavanone provides expected values for its unique structure. np-mrd.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2β-5,7-Trihydroxyflavanone
Predicted data serves as a reference for the identification and structural confirmation of the compound.
| Atom | Predicted ¹³C Shift (ppm) np-mrd.org | Predicted ¹H Shift (ppm) | Multiplicity |
| C-2 | 79.5 | 5.4 | dd |
| C-3 | 43.0 | 3.1 (ax), 2.8 (eq) | m |
| C-4 | 196.5 | - | - |
| C-4a | 102.8 | - | - |
| C-5 | 164.0 | - | - |
| C-6 | 96.0 | 6.0 | d |
| C-7 | 167.5 | - | - |
| C-8 | 95.0 | 6.0 | d |
| C-8a | 163.0 | - | - |
| C-1' | 138.0 | - | - |
| C-2'/6' | 126.5 | 7.4 | m |
| C-3'/5' | 129.0 | 7.4 | m |
| C-4' | 128.5 | 7.4 | m |
Note: Data is based on predicted spectra and may vary from experimental values. 'dd' denotes double doublet, 'd' denotes doublet, and 'm' denotes multiplet.
Mass Spectrometry (MS) Techniques for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of 2β-5,7-Trihydroxyflavanone, allowing for the confirmation of its molecular formula, C₁₅H₁₂O₅. np-mrd.org The monoisotopic mass of this compound is 272.06847 Da. np-mrd.org
Table 2: Mass Spectrometry Data for 2β-5,7-Trihydroxyflavanone
This data is crucial for confirming the molecular identity of the compound.
| Parameter | Value | Source |
| Molecular Formula | C₁₅H₁₂O₅ | np-mrd.org |
| Average Mass | 272.2560 Da | np-mrd.org |
| Monoisotopic Mass | 272.06847 Da | np-mrd.org |
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination
The C-2 position of flavanones is a chiral center, meaning they can exist as a pair of enantiomers, (2S) or (2R). Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light, making it exceptionally well-suited for determining the absolute configuration of chiral molecules. nih.gov
The ECD spectrum of a flavanone typically shows two key electronic transitions: a lower-energy n→π* transition and a higher-energy π→π* transition. researchgate.net The signs of the Cotton effects (the peaks in an ECD spectrum) associated with these transitions are diagnostic of the stereochemistry at C-2. For 5,7-dihydroxyflavanones, the (2S)-enantiomer generally exhibits a positive Cotton effect for the n→π* transition (around 310–330 nm) and a negative Cotton effect for the π→π* transition (around 280–290 nm). researchgate.net The (2R)-enantiomer displays the opposite pattern (a negative Cotton effect followed by a positive one). researchgate.net By comparing the experimental ECD spectrum of an isolated flavanone to these established patterns or to computationally predicted spectra, the absolute configuration can be assigned with high confidence. nih.gov
Table 3: Expected ECD Cotton Effects for 5,7-Dihydroxyflavanone (B1678386) Stereoisomers
The sign of the Cotton effects is indicative of the absolute configuration at the C-2 chiral center.
| Transition | Wavelength Region (nm) | Expected Cotton Effect for (2S)-Isomer | Expected Cotton Effect for (2R)-Isomer |
| n→π | ~310–330 | Positive | Negative |
| π→π | ~280–290 | Negative | Positive |
Vibrational Spectroscopy Applications (e.g., Infrared (IR) Spectroscopy)
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule. msu.edu The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of covalent bonds. msu.edu Each type of bond and functional group absorbs at a characteristic frequency range.
In the IR spectrum of 2β-5,7-Trihydroxyflavanone, several key absorption bands would be expected. A broad absorption band in the region of 3500–3200 cm⁻¹ would indicate the presence of the hydroxyl (-OH) groups. The sharp, strong absorption band around 1630–1680 cm⁻¹ is characteristic of the conjugated carbonyl (C=O) group of the flavanone core. Absorptions corresponding to the C=C stretching of the aromatic rings are typically found between 1600 and 1450 cm⁻¹. Finally, C-O stretching vibrations for the ether linkage and hydroxyl groups would appear in the 1300–1000 cm⁻¹ region. msu.edu
Table 4: Characteristic IR Absorption Frequencies for 2β-5,7-Trihydroxyflavanone
This data helps confirm the presence of key functional groups within the molecular structure.
| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) |
| Carbonyl (C=O) | C=O Stretch | 1680 - 1630 (strong) |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Ether, Phenol | C-O Stretch | 1300 - 1000 |
Mechanistic Elucidation of Biological Activities of 2beta 5,7 Trihydroxyflavanone and Analogs in Vitro and Pre Clinical Models
Enzyme Modulatory Effects and Inhibition Mechanisms
Flavanones and their related flavonoid structures have been identified as modulators of various key enzymes involved in human health and disease. Their inhibitory effects are often tied to their specific structural features, such as the hydroxylation pattern on their A and B rings and the saturation of the C ring.
Beta-Lactamase Inhibition (e.g., OXA-48) by Flavanone (B1672756) Derivatives
The rise of carbapenem-resistant Enterobacteriaceae, often due to the production of β-lactamase enzymes like OXA-48, poses a significant global health threat. acs.org Certain flavanone derivatives have emerged as potent inhibitors of this enzyme class. A study identified several flavonoids, including the flavanone taxifolin (B1681242), as effective inhibitors of OXA-48, with IC₅₀ values ranging from 0.47 to 4.54 μM. acs.org The structure-activity relationship analysis revealed that the presence of hydroxyl groups on both the A and B rings of the flavonoid scaffold contributes to the inhibitory effect against OXA-48. acs.org For instance, quercetin (B1663063) and taxifolin demonstrated significant inhibition. acs.org
These flavonoids can restore the antibacterial efficacy of β-lactam antibiotics. Studies have shown that compounds like quercetin, fisetin, and luteolin (B72000) can lead to a two- to eight-fold reduction in the minimum inhibitory concentration (MIC) of antibiotics such as piperacillin (B28561) or imipenem (B608078) against E. coli that produce OXA-48. acs.org
| Compound | Type | IC₅₀ (μM) against OXA-48 |
| Taxifolin | Flavanone | 4.54 |
| Quercetin | Flavonol | 1.47 |
| Fisetin | Flavonol | 0.47 |
| Luteolin | Flavone (B191248) | 0.81 |
| Apigenin | Flavone | 2.13 |
| Kaempferol | Flavonol | 2.25 |
| 3',4',7-Trihydroxyflavone | Flavone | 1.05 |
| Data sourced from a study on potent OXA-48 inhibitors. acs.org |
Protein Tyrosine Phosphatase (PTP) Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. acs.orgthieme-connect.comtandfonline.com Various flavanones and their analogs have been identified as PTP1B inhibitors.
Prenylated flavanones isolated from Erythrina abyssinica showed PTP1B inhibitory activity with IC₅₀ values ranging from 15.2 to 19.6 µM. thieme-connect.com Similarly, geranylated flavonoids from Paulownia tomentosa exhibited significant inhibition, with one flavanone showing an IC₅₀ value of 1.9 µM, a substantial improvement over its parent compound, naringenin (B18129) (IC₅₀ = 130.1 µM). nih.gov This suggests that lipophilic substitutions, such as prenyl or geranyl groups, can enhance inhibitory activity. nih.govmedipol.edu.tr
Kinetic studies have revealed that the mechanism of inhibition can vary. Dihydroflavonols with a 4'-hydroxyl group on the B-ring, for example, act as noncompetitive inhibitors of PTP1B. acs.org In contrast, those with a resorcinol (B1680541) motif on the B-ring display mixed-type inhibition. acs.org Sulfated flavonoids, such as naringenin 7-sulfate, also inhibit PTP1B noncompetitively, suggesting they bind to an allosteric site rather than competing with the substrate at the active site. tandfonline.com The glycosylation of naringenin also impacts its activity; prunin, a single-glucose-containing glycoside of naringenin, was found to be a potent PTP1B inhibitor, while naringenin itself was a weak inhibitor. nih.gov
| Compound / Derivative | Type | IC₅₀ (μM) against PTP1B | Inhibition Mode |
| Prenylated Flavanones (from E. abyssinica) | Flavanone | 15.2 - 19.6 | Not Specified |
| Geranylated Flavanone 1 (from P. tomentosa) | Flavanone | 1.9 | Not Specified |
| Dihydroflavonol 1 (from A. elasticus) | Dihydroflavonol | 0.17 | Competitive |
| Dihydroflavonol 6 (from A. elasticus) | Dihydroflavonol | 0.79 | Noncompetitive |
| Naringenin 7-sulfate | Flavanone Sulfate (B86663) | 9.24 | Noncompetitive |
| Quercetin 3,7-disulfate | Flavonol Sulfate | 4.83 | Noncompetitive |
| Prunin (Naringenin glycoside) | Flavanone Glycoside | 17.5 | Not Specified |
| Hesperetin (B1673127) 5-O-glucoside | Flavanone Glycoside | 37.14 | Mixed |
| Data compiled from studies on various flavonoid inhibitors of PTP1B. acs.orgthieme-connect.comtandfonline.comnih.govmdpi.com |
Reverse Transcriptase Inhibition
Certain flavonoid analogs have shown potent inhibitory effects against viral reverse transcriptase (RT), a key enzyme in the life cycle of retroviruses like HIV. 5,6,7-Trihydroxyflavone, also known as baicalein (B1667712), is a potent inhibitor of RT from both murine leukemia viruses and HIV. thieme-connect.com Research indicates that at a concentration of 2 µg/mL, baicalein can inhibit these enzymes by over 90%. thieme-connect.com The mechanism of this inhibition is competitive with respect to the template-primer, (rA)n-(dT)12-18, and noncompetitive with the dTTP substrate. thieme-connect.com
Furthermore, biflavonoids that include a flavanone structure, such as morelloflavone, have demonstrated moderate activity against HIV-1 RT, with IC₅₀ values around 100-120 µM. acs.org
Glycogen (B147801) Phosphorylase Inhibition
Glycogen phosphorylase (GP) is a crucial enzyme in regulating glycogen metabolism, and its inhibition is considered a therapeutic strategy for type II diabetes. acs.orgnih.gov While many flavonoids are studied for this activity, flavanones themselves appear to be poor inhibitors. A comprehensive study on structure-activity relationships found that flavanones such as naringenin, eriodictyol (B191197), and taxifolin showed no significant inhibition of glycogen phosphorylase b (GPb), with IC₅₀ values exceeding 200 µM. acs.org
In contrast, related flavones and flavonols, which possess a double bond between C2 and C3, are more effective. acs.org For example, baicalein (5,6,7-trihydroxyflavone) is a potent GP inhibitor, effective against muscle, liver, and brain isoforms. uclan.ac.uk Kinetic analyses show that these flavonoids typically act as noncompetitive or allosteric inhibitors. Quercetagetin (B192229) inhibits GPb noncompetitively with a Ki value of 3.5 µM, and Dixon plots suggest it binds to the allosteric site, where the physiological activator AMP binds. acs.org Similarly, epigallocatechin gallate (EGCG) acts as a noncompetitive inhibitor, binding to what is known as the quercetin binding site (QBS). acs.org
| Compound | Type | Kᵢ (μM) against GP | Inhibition Mode |
| Quercetagetin | Flavonol | 3.5 (GPb) | Noncompetitive |
| Baicalein | Flavone | 1.1 (rmGPb) | Not Specified |
| Epigallocatechin gallate (EGCG) | Flavanol | 17.6 (hlGPa) | Noncompetitive |
| Naringenin | Flavanone | >200 (IC₅₀) | Not Inhibitory |
| Taxifolin | Flavanone | >200 (IC₅₀) | Not Inhibitory |
| Data from kinetic studies on flavonoid inhibition of Glycogen Phosphorylase (GP). acs.orguclan.ac.ukacs.org |
Detailed Enzymatic Kinetic and Ligand-Binding Analyses (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
To fully understand the interactions between flavonoid inhibitors and their target enzymes, advanced biophysical techniques are employed. Isothermal titration calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile, including the binding constant (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). tandfonline.comacs.org Surface plasmon resonance (SPR) is another label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface, allowing for the determination of association and dissociation rate constants. acs.orgbindingdb.org
These techniques have been applied to elucidate the inhibition mechanisms of flavonoid analogs. For the inhibition of OXA-48 β-lactamase by quercetin, ITC and SPR analyses, along with enzymatic kinetics, demonstrated that quercetin inhibits the enzyme reversibly and through a noncompetitive mode. acs.org Molecular docking suggested that the hydroxyl groups of the flavonoid form key hydrogen bonds with residues in the enzyme, such as Thr209. acs.org
In the study of PTP1B, kinetic analyses using Lineweaver-Burk plots have consistently shown noncompetitive or mixed-type inhibition for various flavanone derivatives, indicating that they often bind to an allosteric site on the enzyme. acs.orgtandfonline.commdpi.com For glycogen phosphorylase, Dixon plots have been used to confirm that inhibitors like quercetagetin compete with the allosteric activator AMP, but not with inhibitors that bind to other sites, confirming their allosteric mechanism. acs.org
Modulation of Cellular Processes in Research Models
The enzymatic inhibitory activities of 2beta-5,7-trihydroxyflavanone analogs translate into significant modulation of cellular processes in various research models.
The inhibition of OXA-48 by flavonoids directly leads to the restoration of antibiotic sensitivity in bacterial cells. In preclinical models, the combination of quercetin with piperacillin showed effective antimicrobial efficacy against infections caused by OXA-48-producing E. coli. acs.org
In the context of metabolic diseases, PTP1B inhibition by flavanone derivatives leads to enhanced insulin signaling in cells. For example, prunin, a glycoside of naringenin, significantly increased glucose uptake in a dose-dependent manner in insulin-resistant HepG2 liver cells. nih.gov Naringenin itself has been shown to modulate multiple pathways in liver cells, including inhibiting oxidative stress and regulating lipid metabolism, which are beneficial in models of liver disease. wjgnet.comresearchgate.net It can also suppress the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is relevant in processes like platelet aggregation. frontiersin.org
For glycogen phosphorylase inhibitors like baicalein, the enzymatic inhibition leads to a reduction of glycogenolysis in human hepatocarcinoma (HepG2) cells. uclan.ac.uk This has direct implications for controlling glucose output from the liver. Furthermore, because glycogen metabolism is important for cancer cell survival, these inhibitors show potential as anti-cancer agents. Baicalein demonstrated promising activity against glioblastoma (GBM) in three different cell-line models. uclan.ac.uk
Finally, flavonoids are also known to act as epigenetic modulators. researchgate.net Analogs like baicalein can suppress cancer cell proliferation and induce apoptosis in various cancer cell lines, indicating a broad impact on the fundamental cellular processes of cell cycle control and survival. researchgate.net
Compound Names Table
| Common Name | Systematic Name |
| This compound | (2S)-2,3-Dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one (assuming Pinocembrin (B1678385) structure) |
| Apigenin | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one |
| Baicalein | 5,6,7-Trihydroxy-2-phenyl-4H-1-benzopyran-4-one |
| Eriodictyol | (2S)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one |
| Fisetin | 3,3',4',7-Tetrahydroxy-2-phenyl-4H-1-benzopyran-4-one |
| Hesperetin | (2S)-2-(3-Hydroxy-4-methoxyphenyl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one |
| Kaempferol | 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one |
| Luteolin | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one |
| Morelloflavone | (2S)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-3-[(2E)-2-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]ethenyl]-4H-1-benzopyran-4-one (example structure) |
| Naringenin | (2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one |
| Pinocembrin | (2S)-5,7-Dihydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one |
| Prunin | (2S)-5-Hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydro-4H-1-benzopyran-4-one |
| Quercetagetin | 2-(3,4-Dihydroxyphenyl)-3,5,6,7-tetrahydroxy-4H-1-benzopyran-4-one |
| Quercetin | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one |
| Taxifolin | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one |
| 3',4',7-Trihydroxyflavone | 7-Hydroxy-2-(3,4-dihydroxyphenyl)-4H-1-benzopyran-4-one |
Investigation of Cell Cycle Perturbations and Apoptosis Induction in Cell Lines
The flavanone this compound and its analogs have been the subject of research regarding their potential to influence the cell cycle and induce apoptosis, which are critical processes in cancer development and progression. Studies have shown that certain flavanones can halt the proliferation of cancer cells by arresting the cell cycle at specific phases and triggering programmed cell death.
For instance, the treatment of various cancer cell lines with flavonoids has been observed to cause cell cycle arrest, often at the G2/M phase. archivesofmedicalscience.com This disruption of the normal cell division process can prevent the propagation of cancer cells. The molecular mechanisms underlying this effect often involve the modulation of key regulatory proteins.
Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or cancerous cells. Research indicates that some flavanones can induce apoptosis in cancer cells. archivesofmedicalscience.comijmrhs.com This is often achieved by altering the balance between pro-apoptotic and anti-apoptotic proteins. For example, an increase in the expression of the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein BCL-2 has been observed in cancer cells treated with certain flavonoids, indicating a shift towards apoptosis. archivesofmedicalscience.com The externalization of phosphatidylserine (B164497) on the cell membrane is another hallmark of apoptosis that has been observed in response to treatment with related compounds. ijmrhs.com
The table below summarizes the effects of related compounds on cell cycle and apoptosis in different cancer cell lines.
| Cell Line | Compound Type | Effect | Key Findings |
| Tca8113, CNE2, MCF-7, Hela, HT29 | Flavonoid (Berberine) | Cell Cycle Arrest at G2/M, Apoptosis Induction | Increased BAX expression, decreased BCL-2 expression. archivesofmedicalscience.com |
| T-47D, MDA-MB-453 | Plant Extract (Polyalthia longifolia) | Cell Cycle Arrest at G2/M, Apoptosis Induction | Upregulation of BAX and BAK1, downregulation of BCL2, externalization of phosphatidylserine. ijmrhs.com |
| A2780, A2780cis (Ovarian Cancer) | Chalcone (B49325) Derivative | Cell Cycle Arrest, Apoptosis Induction | Associated with ROS generation and modulation of cell cycle and apoptosis regulating proteins. mdpi.com |
Signal Transduction Pathway Analysis (e.g., PI3K/AKT pathway)
The PI3K/AKT signaling pathway is a crucial intracellular cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and angiogenesis. creative-diagnostics.com Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell proliferation and resistance to apoptosis. mdpi.com
The PI3K/AKT pathway is activated by various extracellular signals, leading to the phosphorylation and activation of a series of downstream effector molecules. creative-diagnostics.com This signaling cascade plays a significant role in promoting cell cycle progression and inhibiting apoptosis. creative-diagnostics.com
Research has indicated that certain flavonoids can interfere with the PI3K/AKT signaling pathway. By inhibiting key components of this pathway, these compounds can suppress the pro-survival signals in cancer cells, thereby promoting apoptosis and inhibiting proliferation. The modulation of the PI3K/AKT pathway is considered a key mechanism through which some flavonoids exert their anti-cancer effects. The inhibition of this pathway can lead to a reduction in the expression of anti-apoptotic proteins and an increase in the expression of pro-apoptotic proteins, ultimately shifting the cellular balance towards programmed cell death.
Interactions with Pathogenic Microorganisms and Parasites
Antibacterial Activity Spectrum and Mechanisms
Flavonoids, including flavanones, have demonstrated a broad spectrum of antibacterial activity against various pathogenic microorganisms. researchgate.net The antibacterial efficacy of these compounds is influenced by their chemical structure, including the number and position of hydroxyl groups. researchgate.net
Studies have shown that 5,7-dihydroxyflavanone (B1678386) and its derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov For example, halogenated derivatives of 5,7-dihydroxyflavanone have shown notable activity against Gram-positive bacteria and the Gram-negative bacterium Vibrio cholerae. nih.gov However, natural flavanones have shown varied efficacy, with some inhibiting Gram-positive organisms like Bacillus subtilis but not Gram-negative bacteria such as E. coli. nih.gov
The mechanisms of antibacterial action for flavonoids are multifaceted. They are known to target multiple cellular processes in bacteria. mdpi.com These mechanisms can include:
Inhibition of nucleic acid synthesis: Some flavonoids can interfere with the synthesis of DNA and RNA, essential for bacterial replication. researchgate.net
Inhibition of cytoplasmic membrane function: Flavonoids can disrupt the integrity and function of the bacterial cell membrane, leading to leakage of cellular contents. researchgate.net
Inhibition of energy metabolism: They can interfere with the metabolic pathways that generate energy for the bacterial cell. researchgate.net
Alteration of membrane permeability: Changes in the permeability of the cell membrane can disrupt essential cellular processes. researchgate.net
Inhibition of biofilm formation: Biofilms are communities of bacteria that are often more resistant to antibiotics. Some flavonoids can prevent the formation of these protective structures. researchgate.net
The table below provides a summary of the antibacterial activity of related flavonoids against various microorganisms.
| Compound/Extract | Microorganism | Activity |
| Halogenated 5,7-dihydroxyflavanone derivatives | Gram-positive bacteria, Vibrio cholerae, Saccharomyces cerevisiae | Antimicrobial activity with low cytotoxicity. nih.gov |
| 4-chloro-flavanone (with Phe-Arg-β-naphthylamide) | Saccharomyces cerevisiae, Cryptococcus neoformans, Escherichia coli | MICs of 30, 30, and 70 μg/mL, respectively. nih.gov |
| 3,5,7-trihydroxyflavone (galangin) | Gram-positive bacteria, Enterobacter cloacae | Significant activity with MICs ranging from 0.1 to 0.5 mg/ml. nih.gov |
| Naringenin and sophoraflavanone G | MRSA, streptococci | Alteration of membrane fluidity. mdpi.com |
Antiprotozoal and Trypanocidal Research
In addition to their antibacterial properties, flavonoids have been investigated for their activity against protozoan parasites, including those that cause trypanosomiasis. researchgate.net Research has shown that certain flavonoids exhibit trypanocidal activity against various species of Trypanosoma. researchgate.net
For example, a study on compounds isolated from Lychnophora granmogolense found that the flavonoid eriodictyol exhibited trypanocidal activity against trypomastigote forms of Trypanosoma cruzi. researchgate.net Another study investigating extracts from Scutellaria scordiifolia identified several flavonoids, including a flavanone, that showed trypanocidal activity against Trypanosoma congolense. researchgate.net The structure-activity relationship appears to be important, with studies suggesting that hydroxylated flavonoids may be more active than their methoxylated counterparts against T. cruzi. researchgate.net The proposed mechanism for this activity may involve the generation of reactive oxygen species, to which T. cruzi is susceptible. researchgate.net
Structure Activity Relationship Sar and Chemoinformatic Analysis of Flavanones
Correlation between Specific Structural Motifs and Biological Activity Profiles
The biological activity of 2β-5,7-Trihydroxyflavanone is not arbitrary but is a direct consequence of its distinct structural features. The flavanone (B1672756) framework, which comprises two aromatic rings (A and B) linked by a heterocyclic C-ring, serves as the foundation for its interactions with biological systems. researchgate.net The specific arrangement and nature of functional groups on this scaffold dictate its activity profile.
Key structural motifs of 2β-5,7-Trihydroxyflavanone and their correlation with biological activity are:
A-Ring Hydroxylation Pattern: The hydroxyl groups (-OH) at the C5 and C7 positions on the A-ring are crucial. This 5,7-dihydroxylation pattern is a known contributor to the anti-inflammatory and antioxidant activities in many flavonoids. mdpi.com The C5 hydroxyl group can form an intramolecular hydrogen bond with the C4-keto group, which can enhance electron delocalization and molecular stability. nih.gov The presence of both C5 and C7 hydroxyl groups has been linked to significant inhibitory action against nitric oxide (NO) production and is considered important for anti-inflammatory effects. mdpi.com
Unsubstituted B-Ring: The B-ring of 2β-5,7-Trihydroxyflavanone lacks any hydroxyl or other substituent groups. This is a significant feature, as B-ring substitution patterns, particularly the presence of a catechol group (3',4'-dihydroxy), are often associated with potent antioxidant activity. mdpi.com The absence of these groups in 2β-5,7-Trihydroxyflavanone suggests that its activity profile will differ significantly from common flavanones like naringenin (B18129) (which has a 4'-OH group) and eriodictyol (B191197).
Stereochemistry at C2: The C2 carbon is a chiral center, meaning it exists in two different spatial arrangements (enantiomers). The "beta" designation in 2β-5,7-Trihydroxyflavanone specifies the orientation of the B-ring relative to the C-ring. This stereochemistry is a preponderant factor in the interaction between the molecule and its biological targets, as proteins and enzymes are themselves chiral. researchgate.net
Impact of Hydroxyl Substitution Patterns and Stereochemical Orientations on Efficacy
Hydroxyl Substitution Patterns:
The number and location of -OH groups are critical for a flavonoid's function. Studies comparing various flavonoids have established clear structure-activity relationships.
A-Ring: The 5,7-dihydroxy pattern is a key pharmacophore for various biological activities. For instance, in studies of anti-inflammatory action, flavonoids with C5 and C7 hydroxyl groups showed better inhibition of prostaglandin (B15479496) E2 (PGE₂) production than those without. mdpi.com Similarly, this pattern is vital for DNA binding affinity; masking these hydroxyls through methylation or acetylation leads to a reduction in binding. iiarjournals.org
B-Ring: The B-ring is often considered a primary determinant of antiradical potency. mdpi.com Flavanones with hydroxyl groups on the B-ring generally exhibit stronger antioxidant activity. The absence of such groups on 2β-5,7-Trihydroxyflavanone implies that its antioxidant capacity, if any, would rely on different mechanisms or be less pronounced compared to B-ring hydroxylated counterparts. researchgate.net However, for some activities, the lack of B-ring hydroxylation can be beneficial. For example, in certain flavones, the absence of -OH groups on the B-ring showed better inhibition of nitric oxide production. mdpi.com
Stereochemical Orientations:
The C2 carbon in flavanones is a chiral center, giving rise to (2R) and (2S) enantiomers. This three-dimensional structure is crucial, as biological systems are stereospecific.
Enantioselectivity in Biological Interactions: The specific orientation of the B-ring can dramatically affect how the molecule binds to a protein pocket. Different enantiomers of a flavonoid can exhibit distinct biological effects and potencies. researchgate.netmdpi.com For example, the stereochemistry of a hydroxyl group on the C-ring can affect molecular stability and activity, with one isomer often being more stable and active than the other. mdpi.com Although specific studies on the 2β enantiomer of 5,7-Trihydroxyflavanone are limited, the principle of stereoselectivity is well-established for flavonoids, indicating that its specific 3D structure is a critical determinant of its efficacy.
| Structural Feature | Impact on Biological Activity | Supporting Evidence |
|---|---|---|
| 5,7-Dihydroxy (A-Ring) | Essential for anti-inflammatory and DNA binding activities. mdpi.comiiarjournals.org Contributes to antioxidant potential. encyclopedia.pub | Flavonoids with C5 and C7 -OH groups show better inhibition of inflammatory markers. mdpi.com Masking these groups reduces DNA binding. iiarjournals.org |
| Unsubstituted B-Ring | Generally leads to lower antioxidant activity compared to B-ring hydroxylated analogs. mdpi.comresearchgate.net May be favorable for other specific enzyme inhibitions. mdpi.com | The catechol group (3',4'-OH) on the B-ring is a known potent antioxidant motif. mdpi.com |
| C2 Stereocenter (β-orientation) | Dictates the 3D conformation, which is critical for specific binding to chiral biological targets like enzymes and receptors. researchgate.net | Chirality is a known factor influencing the pharmacological activity of flavonoids. researchgate.net |
| C4-Keto Group | Forms hydrogen bonds with the C5-OH group, increasing molecular stability. nih.gov Acts as a hydrogen bond acceptor in ligand-target interactions. researchgate.net | The C5-OH...C4=O hydrogen bond is a common feature affecting electronic properties. nih.gov |
Computational Modeling and Molecular Docking Studies for Ligand-Target Interactions
Computational techniques like molecular docking are invaluable for predicting how a ligand, such as 2β-5,7-Trihydroxyflavanone, interacts with a biological target at the molecular level. These in silico methods help visualize binding modes and estimate binding affinities, guiding further experimental research. mdpi.com
Molecular Docking Analysis:
In a typical docking study, the 3D structure of 2β-5,7-Trihydroxyflavanone would be placed into the binding site of a target protein. An algorithm then explores various orientations and conformations, scoring them to predict the most stable complex. nih.gov
A molecular docking study involving 5,7-dihydroxyflavanone (B1678386) (also known as pinocembrin) against the Plasmodium vivax Duffy Binding Protein (PvDBP), a target for anti-malaria drugs, predicted a strong interaction with a low binding energy of -9.3 kcal/mol. redalyc.orgresearchgate.netuna.ac.cr This suggests a higher binding tendency than the control drug, chloroquine. redalyc.org The interactions were primarily stabilized by:
Hydrogen Bonds and Van der Waals Forces: These interactions are suggested to be the main drivers for the stabilization of flavanone-protein complexes. nih.gov The C5 and C7 hydroxyl groups, along with the C4 keto oxygen, are key sites for forming hydrogen bonds with amino acid residues in the protein's binding pocket.
Hydrophobic Interactions: The aromatic A and B rings can participate in hydrophobic and π-π stacking interactions with non-polar residues of the target protein. nih.gov
Computational simulations indicated that flavanones like hesperetin (B1673127) can bind to critical regions in viral proteins, such as the M2-1 protein of the human Respiratory Syncytial Virus (hRSV), potentially inhibiting viral replication. nih.gov These studies highlight that the aromatic rings are often positioned deep within the protein's binding site to maximize favorable interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to build statistical models that correlate the chemical structure of compounds with their biological activity. mdpi.comresearchgate.net This approach allows for the prediction of activity for new compounds and helps identify the most important structural features for a desired effect. mdpi.commdpi.com
QSAR Model Development for Flavanones:
A QSAR study on flavonoids typically follows these steps:
Data Collection: A dataset of flavonoids with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. mdpi.com
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be 2D or 3D and describe different properties:
Quantum-Chemical Descriptors: Dipole moment, energies of molecular orbitals (HOMO/LUMO). researchgate.net
Structural Descriptors: Number and position of hydroxyl groups, molecular weight. mdpi.com
Topological and Electronic Descriptors: Describing atomic connectivity and electron distribution. jst.go.jp
Model Building: Mathematical techniques like Multiple Linear Regression (MLR) or machine learning algorithms are used to create an equation linking the descriptors to the activity. mdpi.commdpi.com
Validation: The model's predictive power and robustness are rigorously tested. nih.gov
Application and Insights from Flavanone QSAR:
QSAR models developed for flavonoids have revealed key insights. For antioxidant activity, the position of hydroxyl groups, the molecule's shape, and its dipole moment are often identified as critical factors. researchgate.net QSAR studies have successfully created models with high correlation coefficients (r²) and predictive ability (q²), confirming their statistical significance. jst.go.jpnih.gov
Emerging Research Avenues and Methodological Advancements
Integration of Network Pharmacology for Understanding Multi-Target Mechanisms
Network pharmacology is a powerful in silico approach that is revolutionizing our understanding of how natural compounds exert their effects on biological systems. This methodology moves beyond the traditional "one-drug, one-target" paradigm to a more holistic "multi-component, multi-target, multi-pathway" perspective, which is particularly well-suited for studying the complex interactions of flavonoids.
By constructing and analyzing compound-target-disease networks, researchers can predict the potential molecular targets of a given compound and elucidate the signaling pathways through which it may act. For instance, network pharmacology has been successfully applied to investigate the mechanisms of action of total flavonoids from various medicinal plants in treating conditions like allergic dermatitis and hepatic fibrosis. benthamscience.comfrontiersin.org These studies often reveal that flavonoids interact with a multitude of protein targets involved in key pathological processes such as inflammation and immune regulation. nih.govresearchgate.netnih.gov
A typical network pharmacology study involves:
Identifying active ingredients: Databases are used to retrieve the chemical constituents of a plant or a class of compounds.
Predicting drug targets: Computational tools predict the protein targets of these active ingredients.
Identifying disease-related genes: Databases are mined to find genes associated with a specific disease.
Constructing interaction networks: Protein-protein interaction (PPI) networks and compound-target-pathway networks are built to visualize the complex relationships. frontiersin.orgresearchgate.net
Functional enrichment analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses are performed to understand the biological processes and signaling pathways involved. researchgate.netnih.gov
While no specific network pharmacology studies on 2β-5,7-Trihydroxyflavanone have been published, this approach holds immense promise for predicting its biological activities and mechanisms of action. By inputting its structure into relevant databases, researchers could generate testable hypotheses about its potential therapeutic applications.
Application of Advanced Omics Technologies in Flavanone (B1672756) Research
The advent of "omics" technologies, including metabolomics and proteomics, has provided researchers with unprecedented tools to study the intricate molecular landscape of living organisms. These high-throughput techniques are increasingly being applied to flavanone research to understand their biosynthesis, metabolism, and biological effects.
Metabolomics , the comprehensive study of small molecules (metabolites) within a biological system, is instrumental in identifying and quantifying the vast array of flavonoids and other metabolites in plants. mdpi.comnih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to generate detailed metabolic profiles. mdpi.com This information is crucial for understanding how factors like genetics, developmental stage, and environmental conditions influence the accumulation of specific flavanones in plants. frontiersin.org For example, metabolomics studies in Citrus species have provided valuable insights into the biosynthesis of flavanone glycosides, which are major contributors to their flavor and bioactive properties. oup.com
Proteomics , the large-scale study of proteins, complements metabolomics by providing a global view of the proteins expressed in a cell or tissue at a given time. In flavanone research, proteomics can be used to:
Identify the enzymes involved in the flavonoid biosynthesis pathway. frontiersin.org
Uncover the molecular targets of flavanones by observing changes in protein expression in response to treatment.
Elucidate the mechanisms of action of flavanones in various disease models.
A notable study utilized untargeted shotgun proteomics to investigate the effects of citrus flavanone metabolites on pancreatic β-cells under high-glucose stress. nih.gov The results revealed that the flavanone metabolites significantly modulated the expression of proteins involved in preventing pancreatic β-cell dysfunction. nih.gov Another proteomic analysis of flavonoids isolated from Citrus platymamma identified several differentially expressed proteins in human lung cancer cells, providing clues about their anticancer mechanisms. spandidos-publications.com
| Omics Technology | Application in Flavanone Research | Key Findings/Potential |
| Metabolomics | Identification and quantification of flavanones and related metabolites in plants. | Elucidation of biosynthetic pathways and factors influencing flavanone accumulation. frontiersin.orgnih.gov |
| Proteomics | Identification of biosynthetic enzymes and molecular targets of flavanones. | Understanding the mechanisms of action of flavanones in health and disease. nih.govspandidos-publications.com |
Development of Novel Chemical Probes and Tools for Mechanistic Investigations
To unravel the precise molecular mechanisms of flavanones, researchers are developing novel chemical probes and tools. These probes are essentially modified versions of the natural compound that can be used to identify its direct binding partners within a cell.
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes such probes. nih.gov An ABPP probe typically consists of three key components:
A reactive group that covalently binds to the active site of target enzymes.
A recognition element based on the structure of the compound of interest (e.g., a flavanone).
A reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and enrichment of the labeled proteins.
While the development of chemical probes for flavanones is still an emerging area, a study on a neuroprotective flavonoid hybrid demonstrated the utility of this approach. A chemical probe based on the flavonoid structure was synthesized and used to successfully identify its intracellular protein targets. researchgate.net This strategy could be adapted for 2β-5,7-Trihydroxyflavanone to pinpoint its direct molecular interactions and shed light on its biological functions.
Strategies for Sustainable Production and Supply of Flavanone Compounds
The increasing interest in the potential health benefits of flavanones necessitates the development of sustainable and economically viable production methods. Traditional approaches, such as extraction from plant sources and chemical synthesis, often face challenges. Plant extraction can be low-yielding, dependent on geographical and seasonal factors, and environmentally taxing. frontiersin.orgresearchgate.net Chemical synthesis of complex flavonoids can be intricate and expensive. frontiersin.orgfrontiersin.org
Biotechnological production using engineered microorganisms has emerged as a promising and sustainable alternative. nih.govnih.gov This approach involves introducing the biosynthetic genes for flavanones from plants into microbial hosts like Escherichia coli or Saccharomyces cerevisiae. frontiersin.orgfrontiersin.org These microorganisms can then be cultivated in large-scale fermenters to produce high-purity flavanones from simple and inexpensive starting materials. frontiersin.org
Key strategies in the microbial production of flavanones include:
Metabolic engineering: Optimizing the host's metabolic pathways to increase the supply of precursors for flavanone biosynthesis. frontiersin.org
Synthetic biology: Assembling and fine-tuning the expression of the plant biosynthetic genes in the microbial host. frontiersin.org
Fermentation optimization: Developing efficient fermentation processes to maximize product yield and titer. nih.gov
Researchers have successfully engineered E. coli and yeast to produce a variety of "gatekeeper" flavanones, such as naringenin (B18129) and pinocembrin (B1678385), which can then be further modified to create a diverse range of flavonoids. frontiersin.orgfrontiersin.org These microbial cell factories offer a scalable, reliable, and environmentally friendly platform for the sustainable production of flavanones like 2β-5,7-Trihydroxyflavanone. frontiersin.orgresearchgate.net Furthermore, the use of photosynthetic organisms like cyanobacteria as production chassis is being explored as a way to create a carbon-neutral production process. acs.org
| Production Strategy | Advantages | Challenges |
| Plant Extraction | Source of natural compounds. | Low yield, environmental impact, seasonal variability. frontiersin.orgresearchgate.net |
| Chemical Synthesis | High purity. | Complex, expensive, use of harsh chemicals. frontiersin.orgfrontiersin.org |
| Microbial Fermentation | Sustainable, scalable, high purity, cost-effective. frontiersin.orgnih.govfrontiersin.org | Requires extensive metabolic engineering and process optimization. |
Q & A
Q. What are the validated methods for synthesizing 2β-5,7-Trihydroxyflavanone and its derivatives?
- Methodological Answer : Synthesis typically involves cyclization of chalcone precursors under acidic or basic conditions. For example, hydroxylation at specific positions (e.g., 5,7) can be achieved using hydrogen peroxide in alkaline media, while stereochemical control (e.g., β-configuration at C-2) requires chiral catalysts or enzymatic resolution . Purity validation via HPLC (e.g., C18 columns with acetonitrile/water gradients) and structural confirmation by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical .
Q. How can researchers confirm the stereochemical configuration of 2β-5,7-Trihydroxyflavanone?
- Methodological Answer : Nuclear Overhauser Effect (NOE) experiments in NMR are essential for distinguishing β-configuration at C-2. For instance, cross-peaks between H-2 and H-3 protons in NOESY spectra confirm spatial proximity, supporting the β-orientation. Comparative analysis with known standards (e.g., naringenin or apigenin derivatives) is also recommended .
Q. What analytical techniques are recommended for quantifying 2β-5,7-Trihydroxyflavanone in complex matrices?
- Methodological Answer : Reverse-phase HPLC coupled with UV-Vis detection (λ = 280–320 nm) is widely used. For enhanced sensitivity, LC-MS/MS with electrospray ionization (ESI) in negative ion mode is preferred. Calibration curves using certified reference materials (CRMs) ensure accuracy, with detection limits typically <1 ng/mL .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported antioxidant activities of 2β-5,7-Trihydroxyflavanone across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., DPPH vs. ABTS radical scavenging) or sample purity. Standardize protocols using the Blois method (DPPH) with controlled pH and temperature . Validate results with orthogonal assays (e.g., FRAP or ORAC) and ensure compound stability via stability-indicating HPLC .
Q. What strategies optimize the enzymatic hydrolysis of 2β-5,7-Trihydroxyflavanone glycosides to study aglycone bioactivity?
Q. How can computational modeling predict the interaction of 2β-5,7-Trihydroxyflavanone with biological targets (e.g., kinases or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess binding affinity and stability. Use crystallographic data of homologous proteins (e.g., PDB ID: 1T9P for flavonoid-binding kinases) to refine models. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What experimental designs address the low bioavailability of 2β-5,7-Trihydroxyflavanone in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
